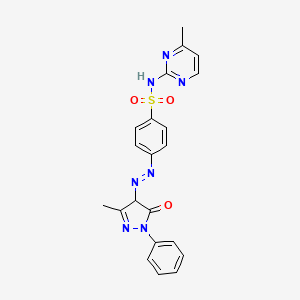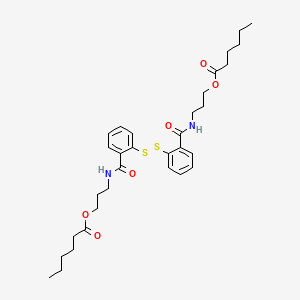
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is a chemical compound with the molecular formula C7H16NO2PS It is known for its unique structure, which includes a dioxaphospholane ring and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide typically involves the reaction of diethylamine with 4-methyl-1,3,2-dioxaphospholane-2-thione. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding phosphine derivative.
Substitution: The dioxaphospholane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the use of catalysts or specific reaction conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group typically yields sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions can lead to a variety of products depending on the nature of the substituent .
Scientific Research Applications
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The dioxaphospholane ring and sulfide group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine 2-oxide: This compound has a similar dioxaphospholane ring but contains an oxide group instead of a sulfide group.
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-oxide: Similar to the target compound but with an oxide group.
Uniqueness
N,N-Diethyl-4-methyl-1,3,2-dioxaphospholan-2-amine 2-sulfide is unique due to its sulfide group, which imparts distinct chemical properties and reactivity compared to its oxide counterparts. This uniqueness makes it valuable in specific applications where the sulfide functionality is required .
Properties
CAS No. |
7114-59-2 |
|---|---|
Molecular Formula |
C7H16NO2PS |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-amine |
InChI |
InChI=1S/C7H16NO2PS/c1-4-8(5-2)11(12)9-6-7(3)10-11/h7H,4-6H2,1-3H3 |
InChI Key |
UABLRRXOTFPVIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=S)OCC(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


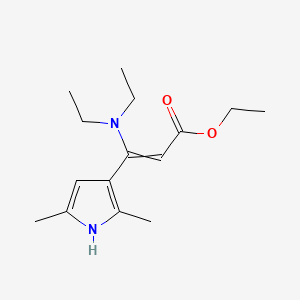
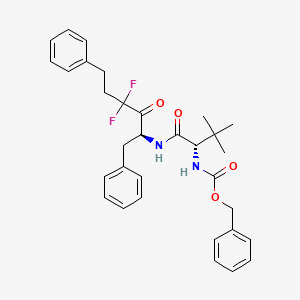
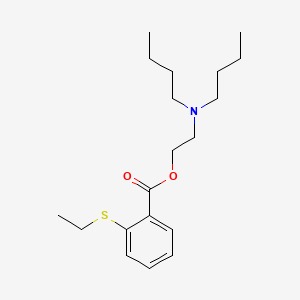
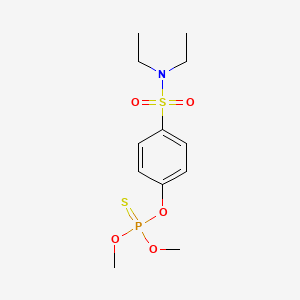

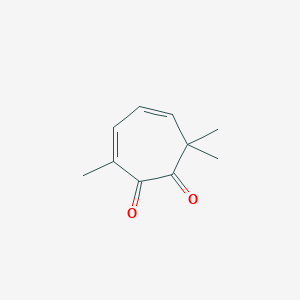
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
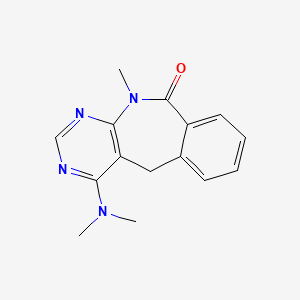
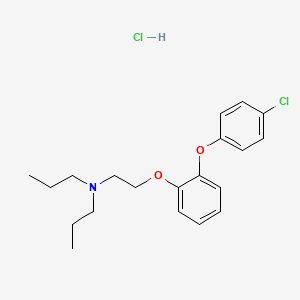
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)

